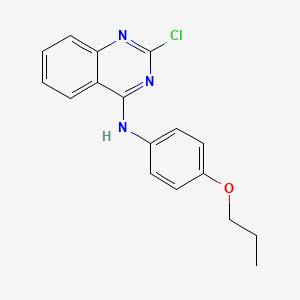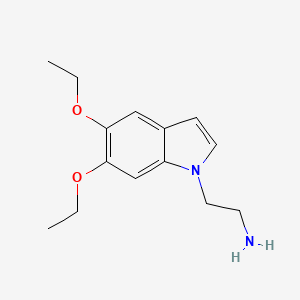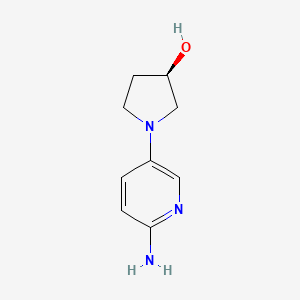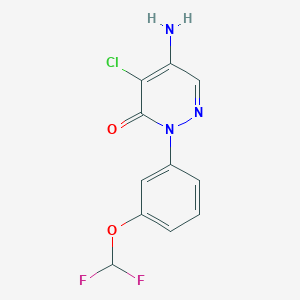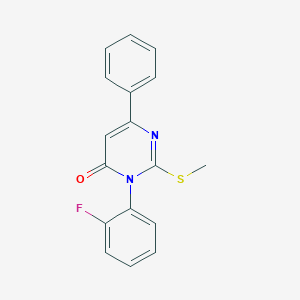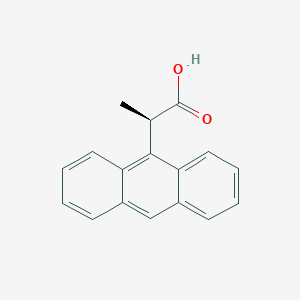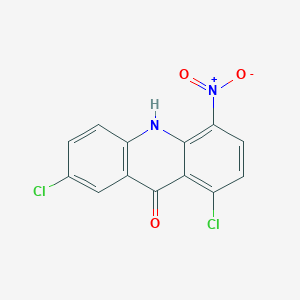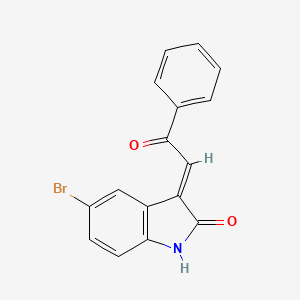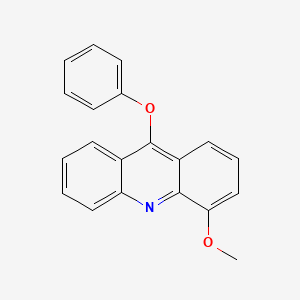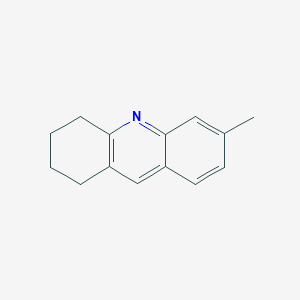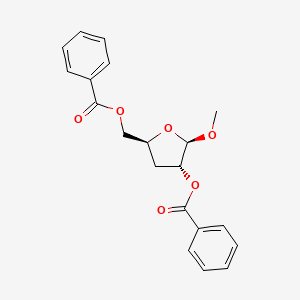![molecular formula C14H14Cl2N2O2 B12924094 4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one CAS No. 88094-05-7](/img/structure/B12924094.png)
4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with chloro and propyl groups, as well as a chlorobenzyl ether moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides under basic conditions.
Ether Formation: The final step involves the formation of the chlorobenzyl ether moiety through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro or ether moieties, leading to the formation of new derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and chlorobenzyl derivatives.
科学研究应用
4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways are subject to ongoing research.
相似化合物的比较
4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
4-Chloro-5-((4-chlorobenzyl)oxy)-2-fluorophenylpyridazin-3(2H)-one: Similar structure but with a fluorophenyl group instead of a propyl group.
4-Chloro-5-((4-chlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one: Contains a methyl group instead of a propyl group.
4-Chloro-5-((4-chlorobenzyl)oxy)-2-ethylpyridazin-3(2H)-one: Contains an ethyl group instead of a propyl group.
The uniqueness of 4-Chloro-5-((4-chlorobenzyl)oxy)-2-propylpyridazin-3(2H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
88094-05-7 |
|---|---|
分子式 |
C14H14Cl2N2O2 |
分子量 |
313.2 g/mol |
IUPAC 名称 |
4-chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3-one |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-2-7-18-14(19)13(16)12(8-17-18)20-9-10-3-5-11(15)6-4-10/h3-6,8H,2,7,9H2,1H3 |
InChI 键 |
FAJMEEHYJSGNMC-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B12924015.png)
